(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Description
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a chlorinated imidazo[1,2-a]pyridine derivative with a carboxylic acid functional group. Its molecular formula is C₉H₇Cl₃N₂O₂, and it has a molecular weight of 281.53 g/mol . The compound features two chlorine substituents at the 6- and 8-positions of the imidazo[1,2-a]pyridine core, enhancing its electronic and steric properties. The acetic acid moiety is linked to the 2-position of the heterocycle, and the hydrochloride salt improves its solubility in polar solvents.
This compound has been utilized in medicinal chemistry research, particularly in platinum-based complexes for cytotoxicity studies. For example, it was incorporated into a platinum(II) complex (cis,trans,cis-[Pt(ethanedioato)Cl{2-(2-(4-(6,8-dichloro-3-(2-(dipropylamino)-2-oxoethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetate)-ethanolato}(1R,2R-DACH)]) to evaluate antitumor activity .
Properties
IUPAC Name |
2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIKWSHXSKAPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315682 | |
| Record name | (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-14-2 | |
| Record name | NSC296227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pre-Cyclization Chlorination
Direct chlorination of 2-aminopyridine using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid (e.g., FeCl₃) selectively substitutes hydrogen atoms at the 6 and 8 positions. This method leverages the amine group’s directing effects to achieve regioselectivity.
Reaction Conditions :
- Molar Ratio: 1:2.2 (2-aminopyridine : SO₂Cl₂)
- Solvent: Chloroform
- Temperature: 0–5°C (to minimize over-chlorination)
Post-Cyclization Chlorination
If the imidazo[1,2-a]pyridine core is formed first, electrophilic chlorination agents like Cl₂ gas or N-chlorosuccinimide (NCS) can be used. The electron-rich nature of the fused ring system facilitates substitution at the 6 and 8 positions.
Key Considerations :
- Solvent : Acetic acid or DMF
- Catalyst : Iodine or FeCl₃
- Yield : 70–80%
Hydrochloride Salt Formation
The final step involves converting the free carboxylic acid to its hydrochloride salt. This is achieved by treating the compound with hydrogen chloride (HCl) gas in an anhydrous solvent.
Procedure :
- Dissolve (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid in ethanol.
- Bubble HCl gas through the solution at 0°C until precipitation occurs.
- Filter and wash the precipitate with cold diethyl ether.
Purity Control :
Optimization of Reaction Conditions
Recent advancements have focused on improving efficiency and sustainability:
Solvent-Free Synthesis
Microwave-assisted reactions in solvent-free conditions reduce waste and energy consumption. For example, cyclization using montmorillonite K10 clay as a catalyst achieves yields of 82% in 15 minutes.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable coupling reactions at lower temperatures (50–60°C), minimizing decomposition.
Analytical Characterization
The compound is validated using spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a derivative of imidazo[1,2-a]pyridine, with chlorine atoms at the 6th and 8th positions on the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is primarily used in scientific research as a building block for synthesizing complex molecules, especially in medicinal chemistry. It has the molecular formula .
- Chemistry As a building block, it allows chemists to create more complex molecules with potential applications. The synthesis of this compound typically involves forming the imidazo[1,2-a]pyridine core through cyclization of precursors under acidic conditions, often requiring strong acids and high temperatures.
- Biology It is employed in biological studies to explore its effects on various cellular processes and pathways. The compound can interact with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival. Studies have shown it can induce cell cycle arrest at the G2/M phase, inhibiting cell proliferation.
- Medicine The compound has potential therapeutic applications, including the development of new drugs for treating diseases. In vitro anticancer assays have shown that similar compounds exhibit submicromolar inhibitory activity against various tumor cell lines.
- Industry It may be used in the production of specialty chemicals and materials. Industrial production may involve large-scale reactions using reactors designed for high temperatures and pressures, optimized for maximum yield and minimal by-products.
Target and Mode of Action
The primary target of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is phosphatidylinositol 3-kinase (PI3K). It interacts with PI3K by inhibiting its activity, which affects the PI3K-AKT pathway. At the molecular level, the compound binds to the active site of PI3K, preventing the phosphorylation of downstream targets such as Akt.
Chemical Reactions
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride can undergo oxidation, reduction, and substitution reactions. Common reagents and conditions include:
- Oxidation: Potassium permanganate () and hydrogen peroxide ().
- Reduction: Lithium aluminum hydride () and sodium borohydride ().
- Substitution: Nucleophilic substitution reactions with nucleophiles like amines or alcohols under acidic or basic conditions.
Mechanism of Action
The mechanism of action of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Substituted Imidazo[1,2-a]pyridine Acetic Acid Derivatives
Functional Group Modifications
- {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol: Replaces the acetic acid group with a hydroxymethyl group (C₈H₆Cl₂N₂O). Predicted collision cross-section (CCS) for [M+H]+ is 138.5 Ų, suggesting a compact structure .
- 6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride : Features a chloromethyl group (C₈H₆Cl₃N₂), likely increasing reactivity for further derivatization .
Key Structural and Pharmacological Insights
Chlorine Substitution
Salt vs. Free Acid/Ester Forms
- Hydrochloride Salts : Improve aqueous solubility, critical for in vivo applications. For example, the hydrochloride form of the target compound was used in platinum complex synthesis .
- Ester Derivatives : Ethyl esters (e.g., Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate) serve as prodrugs, with hydrolysis releasing the active acetic acid form .
Biological Activity
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula: C₉H₇Cl₂N₂O₂·HCl
- CAS Number: 1235438-87-5
- Molecular Weight: 247.08 g/mol
- Structure: The compound features a dichloro-substituted imidazopyridine structure which is crucial for its biological activity.
Research indicates that (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride exhibits several mechanisms of action:
- Inhibition of Phosphodiesterase (PDE): The compound has been shown to inhibit PDE enzymes, which play a critical role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing various signaling cascades associated with cell proliferation and survival .
- Histone Acetyltransferase (HAT) Inhibition: The compound has potential as a selective inhibitor of HATs like p300/CBP, which are involved in the regulation of gene expression through acetylation processes. This inhibition may provide therapeutic avenues for diseases characterized by dysregulated gene expression .
- Peripheral Benzodiazepine Receptor Binding: Studies have suggested that derivatives of imidazopyridine compounds can act as ligands for peripheral benzodiazepine receptors, influencing neuroprotective pathways and potentially offering therapeutic benefits in neurodegenerative conditions .
Anticancer Activity
A significant body of research has focused on the anticancer properties of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific studies have indicated:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values: The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. By modulating cytokine production and inhibiting inflammatory pathways, it may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of precursor molecules. For example, bromination of acetylfuran derivatives using N-bromosuccinimide (NBS) or bromine, followed by cyclization with amines to form the imidazo[1,2-a]pyridine core (see Scheme 1 in ). Chlorination at the 6- and 8-positions can be achieved using dichloroacetone or SOCl₂ under controlled temperatures (40–90°C). Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and purification via recrystallization or column chromatography .
| Key Reaction Parameters | Impact on Yield/Purity |
|---|---|
| Temperature control (40–90°C) | Prevents side reactions (e.g., over-chlorination). |
| Stoichiometry of halogenating agents | Excess reagents improve substitution efficiency but may require neutralization. |
| Solvent choice (DME, DCM) | Polar aprotic solvents enhance reaction rates. |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : X-ray crystallography is critical for confirming the spatial arrangement of chlorine substituents and acetic acid moieties (e.g., crystal structure analysis in ). High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) are essential for verifying molecular weight and functional groups. Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance) .
Q. What safety protocols are recommended for handling (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory hazards ( ). Avoid contact with moisture to prevent HCl release. Storage should be in airtight containers at 2–8°C, with desiccants to inhibit hydrolysis. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) and validate results via orthogonal methods (e.g., flow cytometry vs. MTT assays). Meta-analysis of dose-response curves (EC₅₀/IC₅₀) and statistical tools (ANOVA, Tukey’s test) can identify outliers .
Q. How do the positions of chlorine substituents (6- and 8-) influence the compound's reactivity and interactions in biological systems?
- Methodological Answer : The 6- and 8-chloro groups enhance electrophilicity, facilitating nucleophilic attack in target proteins (e.g., kinase binding pockets). Computational docking studies (AutoDock Vina) and Hammett σ constants predict electronic effects on binding affinity. Comparative studies with mono-chlorinated analogs (e.g., 6-chloro vs. 8-chloro derivatives) reveal positional impacts on solubility and metabolic stability .
Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Abiotic degradation : Conduct hydrolysis studies at varying pH (3–9) and UV exposure to simulate environmental conditions.
- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated intermediates).
- Ecotoxicity : Evaluate Daphnia magna survival rates and algal growth inhibition (OECD Test No. 201/202) .
Data Contradiction Analysis Example
| Study | Reported IC₅₀ (μM) | Possible Confounding Factors |
|---|---|---|
| Study A | 0.45 ± 0.02 | Used serum-free medium, enhancing compound uptake. |
| Study B | 1.20 ± 0.15 | 10% FBS in medium, leading to protein binding and reduced bioavailability. |
Resolution : Normalize data to serum-free conditions or use equilibrium dialysis to measure free compound concentration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
